1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrrolidinylcarbonyl group, and a piperidinyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to produce the compound efficiently.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-pyrrolidin-2-one: This compound has a similar structure but lacks the piperidinyl group.
1-(3-chlorophenyl)-piperidin-2-one: This compound has a similar structure but lacks the pyrrolidinylcarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c21-15-4-3-5-16(12-15)24-18(25)13-17(20(24)27)22-10-6-14(7-11-22)19(26)23-8-1-2-9-23/h3-5,12,14,17H,1-2,6-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULDNMQJYSHIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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